2,5-Dibromo-3-methoxybenzaldehyde
Overview
Description
2,5-Dibromo-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.87141 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of New Compounds
2,5-Dibromo-3-methoxybenzaldehyde has been utilized in the synthesis of new compounds. For instance, it was used in synthesizing (E)-N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide, a compound characterized by intramolecular hydrogen bonds, highlighting its potential for diverse chemical applications (Cao & Lu, 2009).
2. Role in Biosynthesis Studies
Studies on methoxybenzaldehydes, which include this compound, have been crucial in understanding the biosynthesis of benzoic acid in plants. This research aids in deciphering the biosynthetic routes and mechanisms of formation of related compounds, with implications for the food and cosmetic industries (Kundu & Mitra, 2016).
3. Precursor to DNA Intercalators
This compound has been used as a starting material for synthesizing benzaldehydes that serve as precursors to DNA intercalators, indicating its significance in medicinal chemistry and drug development (Tsoungas & Searcey, 2001).
4. Spectroscopic and Structural Characterizations
The compound has been subject to various spectroscopic and structural characterizations, contributing to a better understanding of its chemical properties and potential applications in materials science (Abbas et al., 2016).
5. Catalyst in Oxidation Reactions
Its derivatives have been used in catalytic applications, such as in the oxidation of primary alcohols and hydrocarbons. This demonstrates the compound's utility in developing efficient and reusable catalysts for industrial processes (Ghorbanloo & Alamooti, 2017).
6. Investigation in Solubility and Activity Coefficients
Research on this compound includes studies on its solubility and activity coefficients in various solvents, providing valuable data for its application in different chemical environments (Larachi et al., 2000).
Mechanism of Action
Target of Action
It is known that brominated benzaldehydes can interact with various biological targets, including enzymes and receptors, due to their structural similarity to many bioactive compounds .
Mode of Action
Brominated benzaldehydes are often involved in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Brominated benzaldehydes are known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The compound’s molecular weight (29394 g/mol) and its lipophilic nature suggest that it may have good bioavailability .
Result of Action
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-3-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of other molecules can influence its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Brominated compounds like this one are often used in organic synthesis due to their reactivity .
Molecular Mechanism
Brominated compounds are often involved in free radical reactions .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
2,5-dibromo-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYYMPQRBXMHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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